Praseodymium(3+) oleate

Description

Contextualization of Rare-Earth Carboxylate Complexes in Contemporary Chemistry

Rare-earth carboxylates represent a vast and diverse class of coordination compounds that have become cornerstones in modern inorganic and materials chemistry. researchgate.net These compounds are formed between rare-earth element (REE) cations, which are hard Lewis acids, and carboxylate ligands (RCOO⁻), which act as hard Lewis bases, resulting in a high affinity between them. researchgate.net The carboxylate group can bind to the metal center in various modes, leading to a multiplicity of structures, from simple salts to complex coordination polymers. researchgate.net

A defining characteristic of rare-earth carboxylates is the high coordination numbers of the central lanthanide ions, a result of their large ionic radii, high charge, and the flexible binding modes of the carboxylate ligands. researchgate.net These complexes are extensively utilized as versatile precursors for producing a wide array of inorganic nanomaterials, including functional thin films for applications such as high-temperature superconductors, high-k dielectrics, and materials with colossal magnetoresistance. mdpi.com Compared to other precursors like metal alkoxides or β-diketonates, rare-earth carboxylates often offer superior moisture resistance and lower volatility, making them particularly suitable for chemical solution deposition techniques. mdpi.com Their thermal decomposition is a common route to synthesize rare-earth oxides and other compounds with controlled stoichiometry and morphology. nanografi.comresearchgate.net

Significance of Praseodymium in Materials Science and Inorganic Chemistry

Praseodymium (Pr), the third member of the lanthanide series with atomic number 59, is a soft, silvery, and reactive rare-earth metal. wikipedia.orgmedium.com It is valued for its distinctive magnetic, electrical, chemical, and optical properties, which make it a critical component in numerous high-technology applications. wikipedia.orgsfa-oxford.com In materials science, praseodymium is a vital alloying agent, notably with magnesium, to create high-strength metals for aircraft engines. wikipedia.orgstanfordmaterials.com

One of its most significant roles is in the production of high-performance permanent magnets. samaterials.comaemree.com It is often used in conjunction with neodymium in neodymium-iron-boron (NdFeB) magnets to enhance their magnetic strength and durability, which are crucial for electric vehicles and wind turbines. aemree.com Praseodymium's optical properties are also widely exploited; its compounds impart a characteristic yellow-green color to glasses, enamels, and ceramics. wikipedia.orgmedium.com Didymium glass, which contains praseodymium, is used in welder's and glassblower's goggles because it effectively filters out infrared radiation and yellow light. wikipedia.orgstanfordmaterials.com Furthermore, praseodymium oxides, sometimes in solid solution with ceria or zirconia, serve as effective oxidation catalysts. wikipedia.org

In inorganic chemistry, praseodymium predominantly exists in the +3 oxidation state (Pr³⁺), which is its only stable state in aqueous solutions. wikipedia.orgmedium.comsamaterials.com The Pr³⁺ ion is known for its characteristic yellowish-green color in solution and its unique f-electron transitions, which are responsible for its optical properties. wikipedia.orgsamaterials.com

Overview of Praseodymium(3+) Oleate (B1233923) as a Versatile Precursor and Functional Material Component

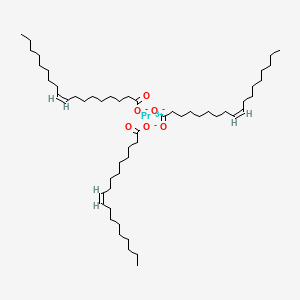

Praseodymium(3+) oleate is a metal soap consisting of a praseodymium cation in its +3 oxidation state coordinated to three oleate anions. The oleate is the carboxylate derived from oleic acid, a long-chain fatty acid. The chemical formula for the compound is Pr(C₁₈H₃₃O₂)₃. ontosight.ai It is typically a yellowish-green solid that is insoluble in water. ontosight.ai

The primary significance of this compound in research lies in its role as a molecular precursor for the synthesis of praseodymium-containing nanomaterials. ontosight.ai The thermal decomposition of metal oleates in high-boiling point solvents is a well-established method for producing high-quality, monodisperse inorganic nanoparticles. google.com This method allows for precise control over the size and shape of the resulting nanocrystals. google.com Specifically, this compound is used to synthesize praseodymium oxide (e.g., Pr₆O₁₁) or praseodymium sulfide (B99878) nanoparticles, which have applications in catalysis and electronics. researchgate.netontosight.ai

Beyond its use as a precursor, this compound has been investigated for direct applications. Research has explored its potential as a catalyst, for instance in the polymerization of olefins, and as a lubricant additive to reduce friction and wear. ontosight.ai

The synthesis of this compound is commonly achieved through an ion exchange reaction. This typically involves reacting a water-soluble praseodymium salt, such as praseodymium(III) chloride or praseodymium(III) nitrate (B79036), with an alkali metal oleate, like sodium oleate, in a mixed solvent system containing water and an organic phase. ontosight.aigoogle.com The resulting this compound partitions into the organic phase and can be isolated after purification. google.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Pr(C₁₈H₃₃O₂)₃ | ontosight.ai |

| Appearance | Yellowish-green solid | ontosight.ai |

| Solubility | Insoluble in water | ontosight.ai |

| Molecular Weight | ~985.25 g/mol | nih.gov |

| Oxidation State of Pr | +3 | wikipedia.orgsamaterials.com |

| Primary Synthesis Route | Ion exchange from PrCl₃ or Pr(NO₃)₃ and sodium oleate | ontosight.aigoogle.com |

| Key Application | Precursor for nanoparticle synthesis | ontosight.aigoogle.com |

Scope and Research Trajectories of this compound Investigations

Current and future research on this compound is focused on leveraging its properties as a precursor to engineer advanced nanomaterials with tailored functionalities. Investigations aim to refine the control over the morphology (e.g., nanorods, spherical nanoparticles) and phase composition of praseodymium-based nanomaterials synthesized from its decomposition. researchgate.net This includes the synthesis of praseodymium oxide nanoparticles for catalytic applications, such as in oxidation reactions and for environmental remediation. wikipedia.orgrsc.org

Another significant research trajectory is the development of novel magnetic materials. ontosight.ai By using this compound as a precursor, scientists can create praseodymium-doped or praseodymium-based magnetic nanoparticles for potential use in data storage, medical imaging, and other specialized electronic devices. sfa-oxford.comontosight.ai The compound's role in catalysis is also an area of active exploration, expanding beyond olefin polymerization to other organic transformations where the Lewis acidic nature of the Pr³⁺ ion can be exploited. ontosight.ai

Furthermore, research is extending to the creation of functional coatings and thin films. sfa-oxford.com this compound can be used in solution-based deposition techniques to create thin films of praseodymium oxide, which are of interest for their dielectric and optical properties in sensors and electronic components. nanografi.comamericanelements.com The exploration of mixed-metal oleates containing praseodymium alongside other metals is another avenue for creating complex, multi-component nanostructures with unique synergistic properties.

Table 2: Summary of Research Findings and Applications

| Research Area | Key Findings and Applications | References |

|---|---|---|

| Nanomaterial Synthesis | Serves as a versatile precursor for praseodymium oxide (Pr₆O₁₁) and praseodymium sulfide (PrS) nanoparticles via thermal decomposition. | researchgate.netontosight.ai |

| Catalysis | Investigated as a catalyst for chemical reactions like olefin polymerization. Praseodymium oxides derived from it are used in oxidation catalysis. | wikipedia.orgontosight.ai |

| Magnetic Materials | Used to develop praseodymium-containing magnetic nanoparticles. | samaterials.comontosight.ai |

| Lubrication | Studied as a potential additive to lubricants for reducing friction and wear. | ontosight.ai |

| Functional Coatings | Employed in the creation of thin films for decorative, optical, and electronic applications. | sfa-oxford.com |

Structure

3D Structure of Parent

Properties

CAS No. |

94232-47-0 |

|---|---|

Molecular Formula |

C54H99O6Pr |

Molecular Weight |

985.3 g/mol |

IUPAC Name |

(Z)-octadec-9-enoate;praseodymium(3+) |

InChI |

InChI=1S/3C18H34O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |

InChI Key |

RENJVUUROSVABU-GNOQXXQHSA-K |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pr+3] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pr+3] |

Origin of Product |

United States |

Advanced Characterization Techniques and Structural Elucidation

Microscopic and Morphological Investigations

Microscopic techniques are indispensable for visualizing the morphology, size, and surface features of praseodymium(3+) oleate (B1233923) assemblies.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer unparalleled insights into the nanoscale morphology and crystalline structure of materials. In the context of metal oleates, TEM reveals the size, shape, and dispersion of nanoparticles or assemblies. For instance, TEM analysis of oleate-capped nanocrystals shows well-dispersed, approximately spherical nanoparticles, indicating effective surface passivation by the oleate ligands researchgate.net. The high crystallinity of such nanoparticles can be confirmed by the visibility of lattice fringes in HRTEM images researchgate.net.

HRTEM, a powerful technique for atomic-scale analysis, provides direct imaging of the crystalline lattice atomfair.com. This allows for the determination of lattice spacing, identification of crystal defects, and understanding of grain boundaries atomfair.com. While direct HRTEM studies on praseodymium(3+) oleate are not extensively reported, analysis of analogous lanthanide-containing nanocrystals demonstrates the ability of this technique to distinguish between different structural formations, such as solid spheres and core-shell structures, which may appear uniform under conventional TEM researchgate.net. The interference of electron waves passing through a thin specimen produces phase contrast images that directly represent atomic columns under optimal conditions atomfair.com. Electron diffraction, often performed in conjunction with TEM, provides further crystallographic information by analyzing the pattern of scattered electrons nih.govnist.gov.

Table 1: Representative TEM/HRTEM Data for Oleate-Capped Nanocrystals

| Parameter | Observation | Reference |

|---|---|---|

| Morphology | Approximately spherical nanocrystals | researchgate.net |

| Size Range | 3 – 4 nm | researchgate.net |

| Dispersion | Well-dispersed, indicating good surface passivation | researchgate.net |

| Crystallinity | Visible lattice fringes confirming single-crystalline nature | researchgate.net |

| Lattice Parameter | 0.25 nm | researchgate.net |

Note: This data is for oleate-capped CdSe nanocrystals and is presented as an illustrative example of the type of information obtainable from TEM/HRTEM analysis of metal oleate systems.

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FE-SEM), are powerful tools for examining the surface topography and morphology of materials. These techniques are particularly useful for studying the microscale and nanoscale features of praseodymium-containing compounds.

In studies of praseodymium-doped oxides, SEM images have revealed faceted morphologies of the particles mpie.de. FE-SEM, with its enhanced resolution, provides more detailed surface information. For instance, in the characterization of praseodymium oxide-based catalysts, FE-SEM has been used to observe the presence of crystal shapes on the catalyst surface doaj.org. While specific SEM or FE-SEM studies dedicated solely to this compound are limited, the analysis of related praseodymium compounds highlights the utility of these techniques in determining particle shape, size distribution, and surface texture. Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM/FE-SEM, can provide elemental composition analysis, confirming the presence and distribution of praseodymium and other elements within the sample mpie.dedoaj.org.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. It is particularly well-suited for studying the self-assembly and surface morphology of soft materials and thin films, such as those that could be formed by lanthanide oleates.

Diffraction and Scattering Techniques for Crystalline Structure and Nanoscale Order

Diffraction techniques are fundamental for determining the crystalline structure and long-range order of materials.

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement within a crystalline material researchgate.net. This technique has been successfully applied to characterize various praseodymium-containing compounds, providing detailed information on bond lengths, bond angles, and coordination environments.

While a single-crystal structure of this compound is not prominently reported, SC-XRD studies on other praseodymium carboxylate complexes offer valuable insights into the potential coordination chemistry. For example, the crystal structure of a dinuclear praseodymium(III) complex with a tridentate ligand and acetate (B1210297) groups has been determined, revealing a nine-coordinate praseodymium ion atomfair.com. Such studies are crucial for understanding the bonding between the praseodymium cation and the carboxylate groups of the oleate ligands. The successful application of SC-XRD to praseodymium sulfate has also been reported, elucidating its monoclinic crystal structure mdpi.com.

Table 2: Illustrative Crystallographic Data for a Praseodymium(III) Complex

| Parameter | Value | Reference |

|---|---|---|

| Compound | {Pr(L)(η2–OOCCH3)(H2O)2[Pr(L)(η2–OOCCH3)(H2O)]} | atomfair.com |

| Crystal System | Monoclinic | atomfair.com |

| Space Group | P21/n | atomfair.com |

| a (Å) | 11.5388(6) | atomfair.com |

| b (Å) | 14.1087(8) | atomfair.com |

| c (Å) | 12.2833(6) | atomfair.com |

| β (°) | 102.211(2) | atomfair.com |

| Volume (ų) | 1954.45(18) | atomfair.com |

| Z | 2 | atomfair.com |

Note: L represents a tridentate organic ligand. This data is for a praseodymium(III) acetate complex and serves to illustrate the type of structural information obtained from SC-XRD.

Powder X-ray Diffraction (PXRD) is a versatile and widely used technique for identifying crystalline phases and determining the structural properties of polycrystalline materials researchgate.netlibretexts.org. PXRD is particularly useful for characterizing materials that are not available as single crystals.

For lanthanide oleates, PXRD studies have shown that these compounds can form lamellar bilayer structures at room temperature osti.gov. The diffraction patterns provide information on the d-spacing of the crystal lattice, which corresponds to the distance between atomic planes. While specific PXRD patterns for this compound are not extensively documented, research on related praseodymium carboxylate complexes has utilized this technique. For instance, the PXRD pattern of a praseodymium(III) octanoyl-DL-alaninate complex has been reported, although it indicated an amorphous structure in that particular case mpie.de. In contrast, studies on praseodymium oxides have shown well-defined PXRD patterns that allow for phase identification and quantification nist.govresearchgate.net. The analysis of PXRD data, often through Rietveld refinement, can yield detailed information about the crystal structure, lattice parameters, and crystallite size mdpi.commpg.de.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Praseodymium(III) octanoyl-DL-alaninate |

| Praseodymium oxides (PrO2, Pr2O3, Pr6O11) |

| Praseodymium(III) hydroxide (B78521) |

| Praseodymium sulfate |

Thermal Decomposition Pathway Analysis

The thermal stability and decomposition mechanism of this compound can be effectively investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide information about mass changes and heat flow as a function of temperature, respectively.

The thermal decomposition of metal carboxylates typically occurs in multiple steps. For this compound, the initial stage of decomposition would likely involve the breaking of the coordinate bond between the praseodymium ion and the carboxylate group of the oleate ligands. This would be followed by the decomposition of the organic oleate chains.

A typical TGA curve for a metal oleate shows a significant mass loss over a specific temperature range, corresponding to the thermal degradation of the organic component. The process is often complex and may involve the formation of intermediate species. The final product of the decomposition in an oxidizing atmosphere (like air) is expected to be a praseodymium oxide, such as Pr₆O₁₁. In an inert atmosphere (like nitrogen), the final residue might be a mixture of praseodymium oxide and carbonaceous material.

The DSC curve would complement the TGA data by showing the energetic changes associated with the decomposition process. Endothermic peaks in the DSC curve typically correspond to melting or the initial stages of bond breaking, while exothermic peaks are indicative of oxidative decomposition of the organic matter.

Based on studies of analogous metal oleates, the major decomposition events for this compound are expected to occur in the temperature range of 200°C to 500°C. The exact temperatures and the profile of the TGA and DSC curves would depend on factors such as the heating rate and the atmosphere.

Below is an interactive data table summarizing the expected thermal decomposition events for this compound, based on analogous metal oleate compounds.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak Type | Description |

| Initial Decomposition | 200 - 350 | 20 - 40 | Endothermic/Exothermic | Initial breakdown of the oleate ligands. |

| Main Decomposition | 350 - 500 | 40 - 60 | Exothermic | Major decomposition of the organic chains and formation of intermediates. |

| Final Oxide Formation | > 500 | 5 - 10 | Exothermic | Formation of stable praseodymium oxide. |

Applications in Advanced Materials Science and Engineering

Precursors for Nanomaterials Synthesis and Fabrication

Praseodymium(3+) oleate (B1233923) serves as a critical building block in the bottom-up fabrication of sophisticated nanostructures. Its role as a precursor is central to achieving precise control over the size, shape, and composition of the final material, which are crucial determinants of their performance.

The thermal decomposition of praseodymium(3+) oleate is a widely employed method for the synthesis of high-quality praseodymium oxide (Pr₆O₁₁) nanoparticles. This process typically involves heating the praseodymium oleate complex in a high-boiling point organic solvent. The oleate ligands decompose and leave behind praseodymium oxide nuclei, which then grow into nanoparticles. The size and morphology of the resulting nanoparticles can be finely tuned by controlling reaction parameters such as temperature, reaction time, and the concentration of the precursor.

This method offers several advantages over traditional solid-state synthesis routes, including lower reaction temperatures and the ability to produce highly crystalline and monodisperse nanoparticles. The resulting praseodymium oxide nanoparticles are valuable in a variety of applications, including as catalysts and pigments. The thermal decomposition of other praseodymium complexes, such as acetates and citrates, has also been studied, leading to the formation of praseodymium oxide with uniform sphere-like shapes and small grain sizes researchgate.net. The final product of the decomposition of praseodymium acetate (B1210297) at 700°C is typically Pr₆O₁₁ iaea.org.

| Precursor | Decomposition Method | Resulting Nanomaterial | Key Findings |

| This compound | Thermal Decomposition | Praseodymium Oxide (Pr₆O₁₁) Nanoparticles | Enables control over nanoparticle size and morphology. |

| Praseodymium Acetate | Thermal Decomposition | Praseodymium Oxide (PrO₁.₈₃₃) | Forms through intermediate products like Pr(OH)(CH₃COO)₂. iaea.org |

| Praseodymium Citrate | Amorphous Citrate Method | Praseodymium Oxide | Produces uniform, sphere-like nanoparticles. researchgate.net |

This compound is an effective precursor for introducing praseodymium ions as dopants into various host materials, thereby imparting specific optical properties. This is particularly significant in the synthesis of praseodymium-doped yttrium aluminum garnet (YAG:Pr) and upconversion nanoparticles (UCNPs).

In the synthesis of YAG:Pr, a sol-gel method can be employed where a mixture of yttrium, aluminum, and praseodymium precursors, including praseodymium oleate, are hydrolyzed and then calcined at high temperatures to form the desired crystalline structure escholarship.org. The use of praseodymium oleate facilitates the uniform distribution of praseodymium ions within the YAG host lattice, which is essential for achieving efficient and consistent luminescence.

Similarly, lanthanide-oleate complexes are considered excellent precursors for the synthesis of high-quality UCNPs with controllable size and shape nih.gov. A novel strategy for preparing highly pure NaYF₄-based UCNPs has been developed using lanthanide oleate compounds as precursors researchgate.net. This method offers advantages such as high purity, less need for purification, uniform size, and enhanced upconversion luminescence intensity researchgate.net. The synthesis of NaLuF₄:Pr³⁺ radioluminescent nanoparticles has been developed for applications in X-ray mediated photodynamic therapy concordia.ca.

| Doped Material | Synthesis Method | Role of this compound | Application |

| YAG:Pr | Sol-Gel | Provides a uniform source of Pr³⁺ dopant ions. escholarship.org | Scintillators for medical imaging. escholarship.org |

| NaYF₄-based UCNPs | Thermal Decomposition | Precursor for introducing Pr³⁺ dopant ions. researchgate.net | Bioimaging, sensors. nih.govresearchgate.net |

| NaLuF₄:Pr³⁺ | Co-precipitation/Thermal Decomposition | Source of Pr³⁺ for doping. concordia.ca | X-ray mediated photodynamic therapy. concordia.ca |

While less common than for nanoparticle synthesis, this compound can be utilized as a precursor in solution-based methods for the fabrication of praseodymium oxide thin films. Techniques such as spin-coating or dip-coating can be employed, where a solution containing praseodymium oleate is deposited onto a substrate. Subsequent thermal treatment decomposes the oleate and forms a praseodymium oxide film. The thickness and morphology of the film can be controlled by adjusting the solution concentration and deposition parameters.

Other methods for depositing praseodymium-containing thin films include atomic layer deposition (ALD) and chemical vapor deposition (CVD), which typically utilize more volatile precursors. For instance, praseodymium-doped indium zinc oxide (PrIZO) thin-film transistors have been fabricated using radio frequency (RF) magnetron sputtering from a PrIZO target mdpi.com.

The synthesis of one-dimensional nanostructures like nanowires and nanofibers can also be achieved using this compound as a precursor. Template-assisted methods or electrospinning techniques can be adapted for this purpose. In a typical electrospinning process, a solution containing praseodymium oleate and a polymer is subjected to a high electric field, resulting in the formation of composite nanofibers. Subsequent calcination removes the polymer and converts the praseodymium oleate into praseodymium oxide nanofibers. Research has demonstrated the synthesis of Pr₆O₁₁ nanofibers by electrospinning an aqueous sol-gel consisting of praseodymium nitrate (B79036) and polyvinyl acetate, followed by annealing researchgate.net. While direct use of praseodymium oleate in this specific study is not mentioned, the principle of using a metal-organic precursor in the electrospinning solution is transferable.

Catalytic Applications and Precursor Roles

Praseodymium oxide, often derived from precursors like this compound, is a highly effective catalyst in various chemical reactions. The catalytic activity is attributed to the ability of praseodymium to exist in multiple oxidation states (Pr³⁺/Pr⁴⁺), which facilitates redox cycles.

Praseodymium oxide nanoparticles synthesized from the thermal decomposition of this compound can be used as heterogeneous catalysts. These materials exhibit high surface areas and a high density of active sites. Praseodymium oxide is known to catalyze the oxidation of carbon monoxide (CO) and various organic compounds nanografi.comnanografi.com. For instance, in CO oxidation, the reaction is believed to proceed through the adsorption of CO onto the catalyst surface, forming a carbonate species, which then decomposes to CO₂ nanografi.comresearchgate.net. The high mobility of oxygen within the praseodymium oxide lattice, stemming from the mixed oxidation states of praseodymium, is crucial for the catalytic cycle nanografi.com.

Furthermore, praseodymium oxide has shown promise in the oxidative coupling of methane (B114726) and as a catalyst for diesel soot oxidation nanografi.comresearchgate.net. The catalytic performance of these materials can be further enhanced by supporting them on other materials or by promoting them with other metals.

Photocatalytic Systems (e.g., Dye Photodegradation)

There are no available research findings detailing the direct use of this compound in photocatalytic systems for applications such as dye photodegradation. The field primarily investigates praseodymium-doped semiconductor photocatalysts, such as Pr³⁺-TiO₂, where the praseodymium ion enhances photocatalytic activity by improving visible light absorption and charge separation researchgate.netsci-hub.se.

Electrochemical Catalysis (e.g., Electrochemical Sensors)

Specific applications of this compound in electrochemical catalysis or for the development of electrochemical sensors have not been reported in the available scientific literature. Research into praseodymium-based electrochemical sensors typically employs more conductive and stable materials like praseodymium oxides, vanadates, or ferrites as the active sensing layer bath.ac.ukchemistryviews.orgresearchgate.net.

Catalysts in Organic Transformations and Industrial Processes

This compound is not documented as a catalyst for organic transformations or industrial processes. Catalytic applications of praseodymium involve compounds like praseodymium oxides, often supported on materials such as zeolites or MCM-41, for processes including increasing gasoline octane (B31449) numbers and the decomposition of methyl mercaptan researchgate.netmdpi.com.

Development of Optoelectronic and Luminescent Materials

The primary contribution of this compound to materials science lies in its role as a precursor for synthesizing Pr³⁺-doped luminescent nanocrystals. In a typical colloidal synthesis, praseodymium oleate is thermally decomposed in the presence of other precursors and surfactants to form uniform, solution-dispersible nanoparticles. The oleate molecules cap the surface of the nanocrystals, preventing aggregation and allowing them to be processed into thin films and composites for optoelectronic devices.

Upconversion and Downconversion Luminescence Systems

Praseodymium(3+) ions possess a rich energy level structure that enables both upconversion and downconversion luminescence, processes critical for advanced optical materials. Nanocrystals synthesized from praseodymium oleate precursors, such as NaYF₄:Pr³⁺ and BaYF₅:Pr³⁺, are efficient hosts for these photophysical processes bath.ac.uk.

Upconversion Luminescence: This process involves the absorption of two or more lower-energy photons (typically in the near-infrared or visible spectrum) followed by the emission of a single higher-energy photon (e.g., in the ultraviolet or visible range). In Pr³⁺-doped systems, excitation with a blue laser (e.g., 444 nm) can lead to upconverted ultraviolet emission in the 230 to 315 nm range, which is attributed to a two-photon absorption mechanism bath.ac.uk.

Downconversion Luminescence (Quantum Cutting): This involves the absorption of one high-energy photon (e.g., UV) and the subsequent emission of two or more lower-energy photons (e.g., visible). This property is highly desirable for improving the efficiency of solar cells.

The specific luminescent transitions of the Pr³⁺ ion are key to these processes.

Table 1: Key Luminescent Transitions of Pr³⁺ Ions in Nanocrystal Hosts

| Transition | Wavelength Range (nm) | Emission Color/Region | Process |

|---|---|---|---|

| ³P₀ → ³H₄ | ~480-490 | Blue-Green | Downconversion |

| ³P₀ → ³H₆ | ~610-620 | Orange-Red | Downconversion |

| ³P₀ → ³F₂ | ~630-650 | Red | Downconversion |

| ¹D₂ → ³H₄ | ~590-610 | Orange | Downconversion |

Photonic Applications and Light Emitting Device Components

The vibrant and sharp emission lines of Pr³⁺ make nanocrystals derived from praseodymium oleate precursors attractive for a range of photonic applications. The oleate surface ligands are crucial as they allow the nanoparticles to be dispersed in solvents used for spin-coating or ink-jet printing, facilitating their incorporation into device architectures.

One notable application is in Organic Light-Emitting Diodes (OLEDs), where praseodymium compounds can enhance device performance. While not using the oleate form directly in the final device, research has shown that thin layers of praseodymium oxide (which can be formed from the decomposition of precursors like oleates) at the anode interface can significantly improve hole-injection, leading to higher quantum and power efficiencies in OLEDs.

Integration into Optical Signal Amplifiers and Sensors

Praseodymium-doped materials are central to the development of optical amplifiers, particularly Praseodymium-Doped Fiber Amplifiers (PDFAs), which operate in the O-band (Original band, ~1300 nm), a critical window for telecommunications. While these fibers are made from fluoride (B91410) glasses rather than materials derived from oleate precursors, the fundamental spectroscopy of the Pr³⁺ ion is the same.

In the realm of sensors, the temperature-dependent luminescence of Pr³⁺-doped nanocrystals (synthesized via oleate precursors) makes them suitable for optical thermometry. The luminescence intensity ratio (LIR) of emissions from two closely spaced, thermally-coupled energy levels of the Pr³⁺ ion changes predictably with temperature. This allows for non-contact temperature sensing with high sensitivity, which is valuable in biological applications and microelectronics.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₅₄H₉₉O₆Pr |

| Praseodymium Oxide | Pr₆O₁₁ / Pr₂O₃ |

| Titanium Dioxide | TiO₂ |

| Cerium Oxide | CeO₂ |

| Praseodymium Vanadate | PrVO₄ |

| Praseodymium Ferrite (B1171679) | PrFeO₃ |

| Sodium Yttrium Fluoride | NaYF₄ |

Materials for Super-Resolution Microscopy

This compound is instrumental in the synthesis of lanthanide-doped upconversion nanoparticles (UCNPs) that are pivotal for breaking the diffraction limit of light in microscopy. The thermal decomposition of metal oleate precursors, including this compound, is a key method for producing these nanocrystals. Specifically, praseodymium-doped yttrium aluminum garnet (Pr:YAG) nanoparticles have been successfully employed in super-resolution imaging techniques. researchgate.netaps.org

These Pr:YAG nanoparticles, synthesized from precursors like this compound, exhibit unique optical properties essential for advanced microscopy. When excited with visible laser light, they can emit upconverted ultraviolet (UV) radiation, which allows for background-free imaging. This upconversion process is a key feature that enables the use of techniques like stimulated emission depletion (STED) microscopy. In 2011, researchers demonstrated the first use of a lanthanide ion, Praseodymium(3+), in STED nanoscopy. researchgate.net An all-optical resolution of 50 nm, limited by the size of the nanoparticles themselves, was achieved using this method. researchgate.netaps.org

The non-blinking and photostable luminescence of these lanthanide-doped nanomaterials make them excellent probes for STED super-resolution nanoscopy. researchgate.net The ability to precisely control the synthesis of these nanoparticles, often through the decomposition of oleate precursors, is crucial for achieving the desired size, phase, and optical emission features required for high-resolution imaging. researchgate.net

| Microscopy Application | Material | Key Feature | Achieved Resolution |

| Super-Resolution Microscopy | Praseodymium-doped Yttrium Aluminum Garnet (Pr:YAG) Nanoparticles | Upconversion UV emission for background-free imaging | ~50 nm |

| STED Nanoscopy | Praseodymium-doped Nanoparticles | Depletion of upconversion fluorescence emission | Sub-diffraction limit |

X-ray Imaging and Persistent Luminescence Materials

This compound serves as a vital precursor in the creation of nanoparticles for X-ray imaging and materials with persistent luminescence. In the synthesis of these advanced materials, an oleate capping ligand is often used, which imparts a hydrophobic surface to the nanoparticles that can then be further functionalized for biological applications. concordia.ca

Researchers have developed NaLuF4:Pr3+ radioluminescent nanoparticles that can be excited by X-rays, a process known as X-ray mediated photodynamic therapy (X-PDT). concordia.ca These nanoparticles, synthesized using precursors like this compound, have an emission spectrum that overlaps well with the absorption spectrum of certain photosensitizers used in cancer therapy. concordia.ca

A significant property of these praseodymium-doped nanoparticles is their ability to exhibit persistent luminescence. concordia.ca This "afterglow" effect, where the material continues to emit light after the excitation source is removed, is crucial for certain imaging applications. The mechanism for this persistent luminescence involves the trapping and slow release of energy, a process that is being actively studied to optimize these materials. concordia.ca The ability to convert high-energy X-ray radiation into visible or near-visible light makes these materials promising for scintillator applications in medical imaging. nih.gov

| Application | Material | Excitation Source | Key Property |

| X-ray Mediated Photodynamic Therapy (X-PDT) | NaLuF4:Pr3+ Nanoparticles | X-rays | Radioluminescence |

| Advanced Imaging | Praseodymium-doped Nanoparticles | X-rays | Persistent Luminescence |

| Scintillation Detectors | Pr:KGd(PO3)4 Nanocrystals | X-rays | Conversion of high-energy radiation to visible light |

Research in Magnetic Materials and Spintronic Systems

The unique electronic configuration of the praseodymium ion (Pr³⁺) makes it a valuable component in the design of novel magnetic materials. This compound is a key precursor in the synthesis of praseodymium-containing magnetic nanoparticles, enabling research into their magnetic properties and potential applications in data storage and spintronics.

Synthesis of Magnetic Nanoparticles and Their Assemblies

The thermal decomposition of metal-oleate complexes is a widely utilized and effective method for the synthesis of high-quality magnetic nanoparticles with controlled size and morphology. nih.gov This approach is particularly relevant for the production of praseodymium-doped magnetic nanoparticles. While the synthesis of pure praseodymium nanoparticles is less common, praseodymium is frequently incorporated as a dopant into ferrite nanoparticles to tune their magnetic properties.

For instance, praseodymium-doped cobalt ferrite (CoFe₂-ₓPrₓO₄) and nickel-zinc (B8489154) ferrite (Ni₀.₃Zn₀.₇PrₓFe₂-ₓO₄) nanoparticles have been synthesized using methods like sol-gel auto-combustion and microemulsion, respectively. nih.govnih.govresearchgate.net These methods, like thermal decomposition, rely on precursors that can be prepared from metal oleates to ensure uniform composition and size of the resulting nanoparticles. The oleate ligands act as stabilizing agents, preventing agglomeration and controlling the growth of the nanocrystals. The resulting nanoparticles are often spherical and have dimensions in the nanometer range. nih.gov

| Material | Synthesis Method | Precursor Type | Resulting Nanoparticle Size |

| Praseodymium-doped Cobalt Ferrite | Sol-gel auto-combustion | Metal salts (can be derived from oleates) | ~15-30 nm |

| Praseodymium-doped Nickel-Zinc Ferrite | Microemulsion | Metal salts (can be derived from oleates) | ~15-29 nm researchgate.net |

| Iron Oxide Nanoparticles | Thermal Decomposition | Iron Oleate | ~2-30 nm rsc.org |

Investigation of Magnetic Ordering and Relaxation Phenomena in Praseodymium Systems

The introduction of praseodymium into magnetic nanoparticle systems significantly influences their magnetic ordering and relaxation behavior. Unlike many other rare-earth metals that exhibit antiferromagnetic or ferromagnetic ordering at low temperatures, elemental praseodymium is paramagnetic at any temperature above 1 K. americanelements.com However, when incorporated into a host lattice like cobalt ferrite, the Pr³⁺ ions have a profound effect on the material's magnetic properties.

Studies on praseodymium-doped cobalt ferrite nanoparticles have shown a decrease in saturation magnetization (Ms) with increasing praseodymium content at room temperature. nih.gov This is attributed to the paramagnetic nature of the Pr³⁺ ions. nih.gov However, at very low temperatures (e.g., 10 K), the magnetic behavior is more complex, and the cation distribution within the spinel structure plays a crucial role in determining the magnetic properties. nih.gov The magnetic properties of these nanoparticles are also highly dependent on their size, shape, and surface characteristics, which can be controlled during the synthesis from oleate precursors. nih.gov The organic coating, such as oleic acid, can reduce surface spin disorder, leading to an increase in saturation magnetization. mdpi.com

| Material System | Effect of Praseodymium Doping | Temperature Dependence |

| Cobalt Ferrite Nanoparticles | Decrease in saturation magnetization (Ms) at 300 K | Significant enhancement in magnetic properties at 10 K |

| Praseodymium Ions | Paramagnetic above 1 K | Paramagnetic behavior persists at higher temperatures |

Precursors for Magnetic Refrigeration Materials

Praseodymium-containing compounds are being explored as materials for magnetic refrigeration, a technology that utilizes the magnetocaloric effect (MCE). The MCE is the heating or cooling of a magnetic material in response to a changing magnetic field. Rare-earth-based manganites, such as those containing praseodymium, are effective for MCE applications. researchgate.net

While direct synthesis from this compound is an area of ongoing research, the use of oleate precursors in the synthesis of complex oxide nanoparticles is a well-established technique. This suggests the potential for this compound to be used as a precursor for producing nanostructured magnetocaloric materials with enhanced properties. For example, materials like Sm₀.₅₅-ₓPrₓSr₀.₄₅MnO₃ have been investigated for their magnetocaloric properties. researchgate.net The ability to produce nanoparticles with controlled size and morphology from oleate precursors could lead to magnetocaloric materials with improved performance for magnetic refrigeration systems.

| Material Class | Potential Application | Relevant Property |

| Praseodymium-doped Manganites | Magnetic Refrigeration | Magnetocaloric Effect (MCE) |

| Lanthanide-based Compounds | Solid-State Cooling | First-order magnetic phase transition |

Exploration in Data Storage and Spintronic Device Architectures

The tunable magnetic properties of praseodymium-doped nanoparticles make them interesting candidates for applications in high-density data storage and spintronic devices. The synthesis of these nanoparticles from precursors like this compound allows for the precise control over their size and magnetic characteristics, which is crucial for these applications.

Research on praseodymium-doped cobalt ferrite nanoparticles has indicated their potential for implementation in information storage fields, particularly at lower temperatures. nih.gov The magnetic properties, such as coercivity and remnant magnetization, can be tailored by adjusting the level of praseodymium doping. nih.gov These tailored magnetic nanoparticles could be assembled into ordered arrays to form high-density data storage media. Furthermore, the development of new magnetic materials is essential for advancing spintronic devices, which utilize the spin of electrons in addition to their charge. The unique magnetic behavior of praseodymium-containing nanoparticles could be harnessed to create novel spintronic components.

| Application Area | Material Example | Key Advantage |

| High-Density Data Storage | Praseodymium-doped Cobalt Ferrite Nanoparticles | Tunable magnetic properties at low temperatures nih.gov |

| Spintronic Devices | Praseodymium-containing Nanomaterials | Unique magnetic ordering and relaxation phenomena |

Based on a comprehensive review of scientific literature, there is no available research specifically detailing the use of This compound in biosorption and metal removal studies. The existing body of research focuses on the reverse process: the removal and recovery of Praseodymium(III) ions from aqueous solutions using various adsorbent and biosorbent materials.

Therefore, section 4.5 cannot be written as requested, as there is no scientifically accurate information to report on this specific application of this compound.

To provide context on the state of research in this area, studies are actively exploring the removal of praseodymium ions from wastewater due to their increasing use in technology and potential environmental impact. These studies utilize materials such as:

Biowaste materials: Including crab shells and orange peels, which have been shown to effectively adsorb Pr(III) ions.

Biomass: Living and non-living microalgae like Arthrospira platensis have demonstrated high efficiency in accumulating and adsorbing praseodymium.

Clay Minerals: Materials such as kaolinite (B1170537) and halloysite (B83129) are being investigated for their capacity to adsorb Pr(III) and other rare earth elements.

Ion Exchange Resins: Synthetic resins are used for the selective adsorption and desorption of Pr(III) in controlled settings.

While oleates are sometimes used in broader chemical processes like solvent extraction of lanthanides or as coatings for nanoparticles, the specific compound this compound has not been identified as a primary active material for biosorption or heavy metal removal in the current scientific literature.

Theoretical and Computational Studies of Praseodymium 3+ Oleate Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the nature of the chemical bonds and the electronic configuration of praseodymium(3+) oleate (B1233923). The interaction between the praseodymium(3+) (Pr³⁺) ion and the oleate ligands is complex, involving the f-orbitals of the lanthanide.

The Pr³⁺ ion has an electronic configuration of [Xe]4f². The partially filled 4f orbitals are largely shielded by the outer 5s and 5p electrons, giving them a core-like character. However, they are not entirely uninvolved in bonding. The interaction with the carboxylate groups of the oleate ligands creates a specific ligand field that splits the degenerate 4f orbital energy levels. This splitting is crucial in determining the magnetic and spectroscopic properties of the compound.

The bonding between the Pr³⁺ ion and the oxygen atoms of the oleate's carboxylate group is primarily ionic, but with a degree of covalent character. nih.gov Computational studies on analogous lanthanide-carboxylate systems have quantified this interaction. nih.govrsc.org Quantum Theory of Atoms in Molecules (QTAIM) analysis, for instance, can be used to calculate the electron density at the bond critical point between Pr and O. A value of |V(r)|/G(r) greater than one would suggest partial covalent character. nih.gov

Calculations for similar systems, such as Pr³⁺ complexes with phosphinodiboranate ligands, show that density functional theory (DFT) can predict bond lengths that are in good agreement with experimental data. nih.gov For praseodymium(3+) oleate, the carboxylate group typically acts as a bidentate ligand, chelating to the Pr³⁺ ion. researchgate.net DFT calculations can confirm this coordination mode and provide precise values for the Pr-O bond lengths and the O-Pr-O bond angle.

| Parameter | Typical Calculated Value (for analogous Ln-O bonds) | Method of Calculation | Significance |

| Pr-O Bond Length | 2.2 - 2.4 Å | DFT Geometry Optimization | Determines the coordination geometry and stability of the complex. rsc.org |

| Electron Density at Bond Critical Point | > 0.05 a.u. | QTAIM | Quantifies the amount of charge concentration between atoms, indicating bond strength. |

| V(r) | /G(r) | > 1.0 | |

| Local Stretching Force Constant | Variable | Local Mode Analysis (LMA) | Provides a direct measure of the intrinsic strength of the Pr-O chemical bond. smu.edu |

Table 1: Representative quantum chemical parameters for characterizing the Pr-O bond in lanthanide carboxylate systems.

Density Functional Theory (DFT) Applications in Material Design and Reactivity

Density Functional Theory (DFT) is a versatile computational method widely used to predict the properties of materials like this compound, thereby guiding material design. chalcogen.ro By calculating the electronic ground state, DFT can be used to optimize the molecular geometry, predict vibrational spectra (FT-IR), and determine electronic properties.

In the context of this compound, DFT calculations can confirm the chelating bidentate coordination of the oleate ligands to the Pr³⁺ center. researchgate.net This structural information is vital for understanding how the molecules pack in the solid state and how they might self-assemble in solution.

A powerful application of DFT is the prediction of spectroscopic properties. By calculating the vibrational frequencies, a theoretical FT-IR spectrum can be generated and compared with experimental data. researchgate.net This comparison helps to validate the computed structure and assign specific spectral bands to vibrational modes of the molecule, such as the symmetric and asymmetric stretches of the carboxylate group coordinated to the praseodymium ion. The difference between these two frequencies (Δν) is indicative of the coordination mode. rsc.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions responsible for the optical properties of the complex. researchgate.net For lanthanide complexes, these calculations can help understand the "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal ion.

| DFT Application | Information Obtained | Relevance to Material Design |

| Geometry Optimization | 3D structure, bond lengths, bond angles. | Predicts the stable conformation and coordination environment. researchgate.net |

| Vibrational Analysis | Theoretical FT-IR/Raman spectra. | Confirms functional group coordination and validates the computed structure. researchgate.net |

| Atoms in Molecules (AIM) | Topological properties, bond character. | Quantifies the nature of the Pr-O bond (e.g., closed-shell interactions). researchgate.net |

| TD-DFT Calculations | UV-Vis absorption spectra, electronic transitions (HOMO-LUMO). | Predicts optical properties and helps in designing materials for luminescent applications. researchgate.net |

Table 2: Applications of DFT in the study and design of praseodymium carboxylate materials.

Molecular Dynamics Simulations of Interfacial Phenomena and Self-Assembly

This compound is an amphiphilic molecule, possessing a polar head group (the Pr³⁺ ion and the carboxylate) and a long, nonpolar hydrocarbon tail from the oleic acid. This structure predisposes it to self-assembly in solution and to exhibit interesting behavior at interfaces. Molecular Dynamics (MD) simulations are an ideal tool to study these dynamic processes. nih.govnih.gov

MD simulations can model the spontaneous aggregation of this compound molecules in a solvent, starting from a random distribution. nih.govrsc.org These simulations can reveal the critical steps in the self-assembly process, such as the formation of small initial clusters that subsequently merge into larger structures like micelles or reverse micelles, depending on the solvent. nih.gov The simulations provide detailed information on the structure, size, and shape of these aggregates.

At interfaces, such as an oil-water or air-water interface, MD simulations can predict the orientation and arrangement of this compound molecules. The simulations can show how the polar head groups align towards the polar phase (water) while the nonpolar tails extend into the nonpolar phase (oil or air). This behavior is crucial for applications such as emulsification or surface coating. By calculating parameters like the density profile across the interface and the interfacial tension, MD can quantify the effect of the compound on interfacial properties.

Coarse-grained MD simulations, where groups of atoms are represented as single beads, can be employed to study larger systems and longer timescales, which are often necessary to observe the full self-assembly process. nih.gov

Modeling of Reaction Mechanisms in Synthesis and Catalysis

Computational modeling is instrumental in elucidating the complex reaction mechanisms involved in the synthesis of this compound and its potential applications in catalysis.

Synthesis: A common route for synthesizing metal oleates is a metathesis reaction between a metal salt (e.g., praseodymium(III) chloride) and a sodium or potassium oleate. DFT calculations can be used to model this reaction pathway. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. This helps in understanding the feasibility of the reaction (thermodynamics) and its rate (kinetics). For instance, modeling can show how solvent molecules coordinate to the Pr³⁺ ion and how they are displaced by the incoming oleate ligands.

Catalysis: Praseodymium oxides and doped praseodymium materials are known to have catalytic activity, for instance in oxidation reactions and the water-gas shift reaction. researchgate.netmdpi.comnih.gov this compound, as a molecular precursor or as a catalyst itself, could play a role in homogeneous or heterogeneous catalysis. Its long alkyl chains could provide solubility in nonpolar media, while the Pr³⁺ ion acts as the active Lewis acidic site.

Computational models, particularly ab initio molecular dynamics (AIMD), can simulate catalytic reactions at an atomic level, allowing for the observation of bond-breaking and bond-forming events in real time. mdpi.com For a hypothetical reaction, such as the oxidation of an organic substrate, modeling could show how the substrate coordinates to the Pr³⁺ center, how the electronic properties of the substrate are altered upon coordination, and the energy barriers for subsequent transformation steps. researchgate.net This detailed mechanistic insight is crucial for optimizing catalyst performance and designing new catalytic processes. mit.edu

Finite Element Method (FEM) for Thermoplasmonic Characteristics of Nanoparticles

When this compound is formulated into nanoparticles, its interaction with light can lead to significant heat generation, a property useful in applications like photothermal therapy. The Finite Element Method (FEM) is a powerful numerical technique used to model these photothermal effects by solving Maxwell's equations for light interaction and the heat equation for thermal dissipation. semanticscholar.orgnih.gov

FEM models discretize the nanoparticle and its surrounding medium into a mesh of small elements. mdpi.comresearchgate.net This allows for the accurate calculation of the electric field distribution in and around the nanoparticle when it is illuminated by light of a specific wavelength. This calculation reveals the absorption and scattering cross-sections of the nanoparticle. The absorbed energy is then converted into heat.

While the term "thermoplasmonic" is most often associated with the localized surface plasmon resonance (LSPR) of noble metal nanoparticles, lanthanide-containing nanoparticles can also generate heat through non-plasmonic absorption mechanisms. mdpi.com Praseodymium ions (Pr³⁺) have characteristic f-f electronic transitions that lead to sharp absorption peaks. researchgate.net If this compound nanoparticles are irradiated at a wavelength corresponding to one of these absorption bands, they will absorb light and generate heat.

The FEM simulation proceeds in two coupled steps:

Electromagnetic Simulation: Calculates the light absorption within the nanoparticle, which acts as the heat source term in the next step.

Heat Transfer Simulation: Solves the bio-heat equation to determine the temperature distribution and evolution over time in the nanoparticle and the surrounding medium, considering heat conduction and convection.

These simulations can predict the temperature increase as a function of nanoparticle size, shape, concentration, and the intensity of the incident light, providing essential guidance for designing effective photothermal agents. nih.govresearchgate.net

Future Research Directions and Emerging Applications

Integration into Multifunctional Hybrid Materials and Composites

The development of multifunctional hybrid materials, which combine the distinct properties of organic and inorganic components, represents a significant frontier in materials science. Praseodymium(3+) oleate (B1233923) is a key enabler in this field, serving as a precursor to praseodymium oxide (Pr₆O₁₁) nanoparticles that can be embedded within polymer matrices to create advanced composites.

Future research is focused on leveraging the unique properties of praseodymium-based nanoparticles to impart new functionalities to hybrid materials. For instance, the integration of Pr₆O₁₁ nanoparticles into conductive polymers like polypyrrole (PPy) is being explored to create core-shell nanocomposites. In these materials, the praseodymium oxide core contributes high electrical conductivity and thermal stability, while the polymer shell provides flexibility and processability. The oleate ligands on the precursor nanoparticles can be functionalized or exchanged to enhance compatibility and covalent bonding with the polymer matrix, leading to improved material homogeneity and performance.

The potential applications for these hybrid materials are diverse, ranging from electromagnetic interference (EMI) shielding to advanced sensors. The magnetic and optical properties of praseodymium can also be exploited. For example, incorporating Pr-based nanoparticles into transparent polymers could lead to materials that filter specific wavelengths of light or exhibit unique magneto-optical effects.

Table 1: Properties and Potential Applications of Praseodymium-Based Hybrid Materials

| Property of Praseodymium Component | Polymer Matrix Example | Resulting Hybrid Material Property | Potential Application |

| High Electrical Conductivity | Polypyrrole (PPy) | Enhanced charge storage capacity, thermal stability | Supercapacitors, EMI Shielding |

| Paramagnetism | Polydimethylsiloxane (PDMS) | Magneto-responsive elastomer | Soft robotics, actuators |

| UV Absorption/Yellow Coloration | Polymethyl methacrylate (B99206) (PMMA) | UV-filtering, optical filtering | Specialty optics, protective coatings |

| Catalytic Activity | Porous Styrene Divinylbenzene | Catalytic polymer beads | Flow-through chemical reactors |

Advanced Applications in Energy Storage and Conversion Technologies

Praseodymium-containing materials are critical for green energy technologies, and research into new applications is rapidly expanding. rareearths.com Praseodymium(3+) oleate serves as a vital precursor for synthesizing nanostructured materials with enhanced properties for both energy storage and conversion.

In energy storage, praseodymium oxide (Pr₆O₁₁) nanoparticles derived from oleate precursors are being investigated as electrode materials for supercapacitors. The high electrical conductivity, stemming from the mixed-valence states (Pr³⁺/Pr⁴⁺) in the Pr₆O₁₁ lattice, facilitates rapid electron hopping, which is essential for high power density. researchgate.net Research has shown that Pr₆O₁₁/PPy nanocomposites can achieve a high specific capacitance of 400 Fg⁻¹ at a current density of 10 mAcm⁻². researchgate.net Future work will focus on optimizing the nanostructure and porosity of these materials to maximize the electrode-electrolyte interface and further enhance energy density.

In energy conversion, praseodymium is a key component of high-strength neodymium-praseodymium-iron-boron (NdFeB) permanent magnets. rareearths.com These magnets are indispensable for high-efficiency electric motors in electric vehicles (EVs) and generators in wind turbines. rareearths.com The demand for neodymium and praseodymium for these magnets is forecasted to potentially increase to 227% of 2018's primary production by 2040. rareearths.com this compound can be used to produce high-purity praseodymium oxide, which is then reduced to the metal needed for these magnetic alloys. Research is aimed at developing more efficient and environmentally friendly methods for this conversion process. Furthermore, the catalytic properties of praseodymium oxide are being explored for CO oxidation and other chemical conversions relevant to fuel cells and synthetic fuel production. nanografi.comnanografi.com

Bio-inspired Synthesis and Self-Assembly of Nanostructures

Drawing inspiration from biological processes offers a pathway to more environmentally friendly and controlled methods for nanomaterial synthesis. mdpi.comescholarship.org Future research in this area involves using natural products as capping or reducing agents in conjunction with precursors like this compound to create novel nanostructures. For example, a recent study demonstrated the use of grape juice as an eco-friendly capping agent in the sonochemical synthesis of mesoporous Pr₆O₁₁ nanoparticles. nih.gov This bio-inspired approach avoids the use of harsh chemicals and can lead to materials with unique morphologies and properties.

The oleate ligand itself is a bio-inspired component, being a common fatty acid. The long hydrocarbon chains of the oleate molecules are fundamental to controlling the self-assembly of nanoparticles. Similar to how lipids form bilayers in cell membranes, the oleate ligands on the surface of praseodymium oxide nanoparticles can mediate their organization into ordered superstructures, such as arrays and chains. This bottom-up approach is crucial for fabricating devices where the precise positioning of nanoparticles is essential. Future work will explore how to control these self-assembly processes to create complex, hierarchical structures for applications in photonics, data storage, and catalysis.

Scalable Production Methods and Industrial Relevance for this compound Precursors

For any new material to have a significant impact, a scalable and cost-effective production method is essential. Praseodymium is primarily extracted from bastnäsite and monazite (B576339) ores, with China being the world's leading producer. rareearths.comwikipedia.org The conversion of extracted praseodymium salts into versatile precursors like this compound is a critical step for its use in high-tech applications.

Current research focuses on developing robust and scalable synthesis routes for metal oleate precursors. While many syntheses are performed at the lab scale, methods are being developed that can be scaled up for industrial production. For instance, techniques developed for the scalable aqueous synthesis of oleate-coated gold nanoparticles, which allow for high particle concentration and multiplexing in 96-well plates, could be adapted for this compound. nih.gov Such methods would enable high-throughput screening of synthesis conditions to optimize the precursor for specific applications.

The industrial relevance lies in the role of this compound as a gateway to high-value nanomaterials. It provides a soluble, stable, and reactive source of praseodymium for the synthesis of oxides, doped-ferrites, and other complex nanostructures with precise control, which is difficult to achieve through traditional solid-state methods. nanografi.comresearchgate.net

Table 2: Comparison of Synthesis Methods for Praseodymium-Based Nanomaterials

| Synthesis Method | Precursor Example | Key Advantage | Scalability Potential |

| Solid-State Calcination | Praseodymium Nitrate (B79036) | Simple, low-cost | High |

| Hydrothermal Method | Praseodymium Nitrate | Good crystallinity | Moderate |

| Sol-Gel Process | Praseodymium Acetate (B1210297) | High purity, homogeneity | Moderate |

| Colloidal Synthesis | Praseodymium Oleate | Precise size/shape control, high monodispersity | Moderate to High (with process optimization) |

| Bio-inspired/Sonochemical | Praseodymium Nitrate + Grape Juice | Eco-friendly, unique morphologies | Low to Moderate (currently) |

Environmental Remediation Technologies and Sustainable Applications

The application of praseodymium-based materials in environmental remediation is a growing area of research. The catalytic activity of praseodymium oxide nanoparticles makes them suitable for treating environmental pollutants. nanografi.com Specifically, they have shown promise as catalysts for the oxidation of carbon monoxide (CO) and other volatile organic compounds (VOCs), converting them into less harmful substances. nanografi.com this compound is an excellent precursor for producing high-surface-area nanocatalysts, where the small particle size enhances catalytic efficiency.

Another sustainable application is the use of lanthanide-based compounds as non-toxic alternatives to chromate (B82759) corrosion inhibitors. researchgate.net Research indicates that praseodymium compounds can precipitate on metal surfaces, particularly aluminum alloys, to form a protective oxide layer that suppresses the oxygen reduction reaction, thereby preventing corrosion. researchgate.net This provides an environmentally safer alternative to traditional heavy-metal-based inhibitors.

Furthermore, the widespread use of praseodymium in "green technologies" such as EVs and wind turbines underscores its importance in sustainability. rareearths.com Developing efficient recycling processes for these products to recover praseodymium and other rare earth elements is a critical future research direction to ensure a circular economy and mitigate supply risks. Studies monitoring the environmental levels of praseodymium in soils and water are also crucial to understanding its lifecycle and ensuring its use remains sustainable. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.